
Potassium hydride
Overview
Description
Potassium hydride (KH) is an inorganic compound composed of potassium and hydrogen, with the chemical formula KH. It crystallizes in a cubic lattice structure (space group Fm3m, No. 225), similar to potassium chloride . KH is a saline (ionic) hydride, where hydrogen exists as an anion (H⁻) bound electrostatically to the potassium cation (K⁺). It is commercially available as a 35% dispersion in mineral oil to mitigate its extreme reactivity with moisture and oxygen .
Preparation Methods
Potassium hydride is produced by the direct combination of potassium metal and hydrogen gas at elevated temperatures, typically between 200 and 350°C. The reaction can be represented as follows: [ 2K + H_2 \rightarrow 2KH ] This method was discovered by Humphry Davy shortly after his discovery of potassium in 1807 . Industrial production methods also follow this direct synthesis route, ensuring the reaction conditions are carefully controlled to prevent any hazardous incidents.
Chemical Reactions Analysis
Potassium hydride undergoes several types of chemical reactions, including:
Reaction with Water: this compound reacts violently with water to produce potassium hydroxide and hydrogen gas[ KH + H_2O \rightarrow KOH + H_2 ]
Deprotonation Reactions: As a superbase, this compound is more basic than sodium hydride and is used to deprotonate carbonyl compounds to form enolates.
Reduction Reactions: This compound can act as a reducing agent in organic reactions, such as reducing hindered boranes and borates to substituted borohydrides.
Scientific Research Applications
Hydrogen Storage
One of the most notable applications of potassium hydride is in the field of hydrogen storage. Research indicates that small additions of this compound can significantly enhance the hydrogen-storage properties of certain hydrogen compounds. A study conducted by an international research team demonstrated that incorporating this compound into a mixture of magnesium amide and lithium hydride lowered the temperature required for hydrogen absorption, making it a promising candidate for efficient hydrogen storage solutions .
Case Study: Hydrogen Storage Materials
Material | Hydrogen Absorption Temperature | Improvement with KH |
---|---|---|
Mg(NH₂)₂ + 2LiH | High | Significant reduction |
Mg(NH₂)₂ + 2LiH + KH | Lower | Enhanced performance |
This research highlights the potential of this compound to facilitate safer and more efficient hydrogen storage systems, which are crucial for future energy needs and environmentally friendly transportation options.
Catalysis in Ammonia Production
This compound has also been investigated for its catalytic properties, particularly in ammonia production. A study found that this compound-intercalated graphite acts as an efficient catalyst for ammonia synthesis. The presence of hydride ions promotes nitrogen activation and hydrogenation, leading to enhanced ammonia production rates under mild conditions .
Catalytic Performance Overview
Catalyst | Ammonia Production Rate | Conditions |
---|---|---|
KH-Intercalated Graphite | 1.3 mmol gMo⁻¹ h⁻¹ | Mild temperatures |
The ability of this compound to facilitate nitrogen activation makes it a valuable component in the development of sustainable ammonia synthesis processes.
Organic Synthesis
In organic chemistry, this compound serves as a strong base and a hydride donor. It is widely used for deprotonation reactions, enabling the formation of enolates and amides from carbonyl compounds and amines, respectively. This property is essential in various synthetic pathways, including cyclization-condensation reactions and rearrangements .
Key Reactions Involving this compound
- Deprotonation : Converts carbonyl compounds to enolates.
- Hydride Transfer : Reduces carbonyls to alcohols.
- Cyclization : Facilitates ring formation in complex organic molecules.
Safety Considerations
While this compound has numerous applications, it is essential to recognize its reactive nature. It reacts violently with water, producing potassium hydroxide and hydrogen gas, which can ignite spontaneously in air . Therefore, handling this compound requires strict safety protocols to prevent accidents.
Mechanism of Action
The primary mechanism of action of potassium hydride involves its role as a superbase. It donates hydride ions (H-) to various substrates, facilitating deprotonation and reduction reactions. The molecular targets in these reactions are typically carbonyl compounds and amines, which are converted into enolates and amides, respectively .
Comparison with Similar Compounds
Key Properties :
- Thermochemical Data : Standard enthalpy of formation (ΔHf°) = -57.82 kJ/mol; heat capacity = 37.91 J/(mol·K) .
- Physical Characteristics : Density = 1.43 g/cm³; decomposes into potassium and hydrogen upon heating .
- Reactivity: KH reacts violently with water, producing potassium hydroxide (KOH) and hydrogen gas (H₂). It also reacts with carbon dioxide (CO₂) and carbon monoxide (CO) to form potassium formate (HCOOK) .
Reactivity with Organic Substrates
KH exhibits superior reactivity compared to other alkali metal hydrides:
Structural and Thermochemical Comparison
Notable Differences:
- Thermal Stability : LiH has a higher enthalpy of formation, reflecting greater stability, but lower base strength compared to KH .
- Hydride Donor Capacity: KH transfers H⁻ more effectively than NaH or LiH, making it preferable for reducing hindered boranes and esters .
Role in Hypervalent Hydrides
KH stabilizes hypervalent structures (e.g., K₂SiH₆) by introducing large-radius potassium ions into lattices. This contrasts with NaH or LiH, which cannot prevent dehydrogenation in silane (SiH₄) under pressure .
Biological Activity
Potassium hydride (KH) is a chemical compound primarily known for its applications in organic synthesis and as a reducing agent. However, its biological activity and implications in various biochemical processes are less explored but equally significant. This article delves into the biological activity of this compound, highlighting its roles in cellular processes, potential therapeutic applications, and its biochemical interactions.
Overview of this compound
This compound is an inorganic compound formed by the reaction of potassium with hydrogen. It is a strong base and a potent reducing agent, commonly used in organic chemistry for deprotonation reactions and as a hydride donor. Its ability to react with water to release hydrogen gas makes it a subject of interest in various chemical and biological contexts.
Biological Role and Mechanisms
-
Cellular Potassium Homeostasis :
- Potassium is the most abundant cation in intracellular fluid, crucial for maintaining cellular functions, including nerve impulse transmission and muscle contraction. The Na⁺/K⁺-ATPase pump actively transports potassium ions into cells, which is vital for maintaining the electrochemical gradient necessary for cellular activities .
- This compound's role as a potassium source can influence these processes, particularly in conditions where potassium levels are disrupted.
-
Redox Activity :
- KH has been identified as a redox-active species, participating in electron transfer reactions that can affect various biochemical pathways. Its use as a reducing agent allows it to facilitate the reduction of haloarenes and other organic compounds through single-electron transfer mechanisms .
- This property may have implications for metabolic processes where redox balance is critical.
- Microbial Interactions :
Table 1: Summary of Biological Activities of this compound
Detailed Research Insights
- This compound in Hydrogen Storage : Recent studies have shown that small additions of KH can significantly improve hydrogen storage materials' properties by lowering the temperature required for hydrogen absorption . This aspect has potential implications for energy storage solutions that are environmentally friendly.
- Therapeutic Implications : The ability of KH to influence potassium levels may have therapeutic applications in conditions associated with potassium imbalances, such as hyperkalemia or hypokalemia. Further research is needed to explore these potential applications.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing potassium hydride (KH) in a laboratory setting, and what safety protocols must be followed?
this compound is synthesized via direct combination of potassium metal and hydrogen gas at 200–350°C under inert conditions . Key considerations include:
- Apparatus : Use a high-pressure reactor with controlled gas flow to prevent moisture ingress.
- Safety : KH reacts violently with water, releasing flammable hydrogen gas. Handle in a glovebox under argon or nitrogen, and store as a mineral oil slurry to mitigate reactivity .
- Characterization : Confirm purity via X-ray diffraction (XRD) and hydrogen release quantification through temperature-programmed desorption (TPD).
Q. How does this compound’s reactivity differ from other alkali metal hydrides in protonolysis reactions?
KH exhibits stronger basicity (superbase behavior) compared to NaH or LiH due to lower lattice energy and higher ionic character. For example:
- Reactivity with alcohols : KH deprotonates alcohols (e.g., ethanol) at room temperature, forming alkoxide salts and H₂ gas. Monitor reaction kinetics using gas chromatography (GC) to track hydrogen evolution .
- Safety note : Reactions are exothermic; use cooling baths and controlled reagent addition to prevent thermal runaway .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Hydride generation atomic absorption spectroscopy (HGAAS) : KH-derived hydrides (e.g., stibine in antimony analysis) are generated via reaction with HCl and borohydride, followed by detection at 550 nm .
- Thermogravimetric analysis (TGA) : Measure hydrogen release profiles under controlled heating (e.g., 5°C/min in N₂) to distinguish KH from other hydrides .
Advanced Research Questions
Q. How does this compound enhance hydrogen storage in Mg(NH₂)₂/2LiH systems, and what experimental evidence supports this?
- Mechanism : KH additives lower hydrogen desorption temperatures by destabilizing the Mg(NH₂)₂-LiH matrix. Computational studies (DFT) show potassium ions reduce activation barriers for NH bond cleavage .
- Experimental validation : Use temperature-programmed desorption-mass spectrometry (TPD-MS) to observe a 40–60°C reduction in H₂ release onset temperatures in KH-doped systems .
- Contradictions : Some studies report inconsistent doping efficiency due to KH’s sensitivity to trace moisture; ensure rigorous inert-atmosphere protocols .
Q. What computational approaches are used to model hydride transfer mechanisms involving this compound?
- Density Functional Theory (DFT) : Simulate reaction pathways for KH-mediated reductions (e.g., ketone to alcohol). Key parameters include charge distribution on H⁻ and transition-state geometries .
- Validation : Compare computational activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. How can researchers reconcile discrepancies in reported KH reaction yields across different solvent systems?
- Methodological audit : Evaluate solvent purity (e.g., THF vs. diglyme) and residual moisture via Karl Fischer titration. For example, KH-mediated deprotonation in THF may yield lower efficiency due to solvent coordination effects .
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., temperature, solvent dielectric constant) affecting yield .
Q. Methodological Recommendations
- Literature Review : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over commercial databases .
- Data Reproducibility : Document inert-atmosphere protocols (glovebox O₂/H₂O levels <1 ppm) and characterize KH batches via XRD .
- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data sharing .
Properties
IUPAC Name |
potassium;hydride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFVSFVLVRNXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KH, HK | |
Record name | potassium hydride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Potassium_hydride | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894770 | |
Record name | Potassium hydride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID10894770 | |
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Molecular Weight |
40.1063 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder in suspension; [Aldrich MSDS] | |
Record name | Potassium hydride | |
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CAS No. |
7693-26-7 | |
Record name | Potassium hydride (KH) | |
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Record name | Potassium hydride (KH) | |
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Record name | Potassium hydride | |
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Record name | Potassium hydride | |
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